molecular formula C28H32N4O2S B2702399 N-(2-ethylphenyl)-2-{[5-methyl-3-(3-methylbutyl)-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 1115458-34-8

N-(2-ethylphenyl)-2-{[5-methyl-3-(3-methylbutyl)-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B2702399
CAS No.: 1115458-34-8
M. Wt: 488.65
InChI Key: DPYSTJXACQQVKR-UHFFFAOYSA-N
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Description

N-(2-ethylphenyl)-2-{[5-methyl-3-(3-methylbutyl)-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C28H32N4O2S and its molecular weight is 488.65. The purity is usually 95%.
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Biological Activity

N-(2-ethylphenyl)-2-{[5-methyl-3-(3-methylbutyl)-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a pyrrolo[3,2-d]pyrimidine core with various substituents that may influence its biological properties. The presence of the sulfanyl group is particularly noteworthy as it can enhance the compound's reactivity and interaction with biological targets.

Research indicates that compounds similar to this compound may exhibit several mechanisms of action:

  • Antimicrobial Activity : Preliminary studies suggest that the compound may possess antibacterial and antifungal properties. Similar compounds have been shown to inhibit bacterial growth by disrupting cell wall synthesis and interfering with metabolic pathways .
  • Cytotoxic Effects : Some derivatives have demonstrated cytotoxicity against various cancer cell lines. The mechanism often involves inducing apoptosis through the activation of caspase pathways .
  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic processes or signal transduction pathways, contributing to its therapeutic effects .

Biological Activity Overview

The following table summarizes key findings related to the biological activity of this compound:

Activity Description Reference
AntibacterialExhibits activity against Gram-positive and Gram-negative bacteria
AntifungalShows potential against various fungal strains
CytotoxicityInduces apoptosis in cancer cell lines
Enzyme inhibitionInhibits specific enzymes linked to metabolic pathways

Case Studies

  • Antimicrobial Efficacy : A study investigated the antimicrobial efficacy of similar pyrrolo[3,2-d]pyrimidine derivatives against common pathogens. Results indicated significant inhibition of bacterial growth at low concentrations, suggesting potential for development as an antibiotic agent.
  • Cytotoxicity in Cancer Research : In vitro studies assessed the cytotoxic effects of this class of compounds on human cancer cell lines. The results demonstrated a dose-dependent increase in cell death, highlighting the potential use in oncology.

Properties

IUPAC Name

N-(2-ethylphenyl)-2-[5-methyl-3-(3-methylbutyl)-4-oxo-7-phenylpyrrolo[3,2-d]pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H32N4O2S/c1-5-20-11-9-10-14-23(20)29-24(33)18-35-28-30-25-22(21-12-7-6-8-13-21)17-31(4)26(25)27(34)32(28)16-15-19(2)3/h6-14,17,19H,5,15-16,18H2,1-4H3,(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPYSTJXACQQVKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CSC2=NC3=C(C(=O)N2CCC(C)C)N(C=C3C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H32N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.